Iodomethyl phenyl carbonate
CAS No.: 211035-14-2
Cat. No.: VC14201419
Molecular Formula: C8H7IO3
Molecular Weight: 278.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211035-14-2 |
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Molecular Formula | C8H7IO3 |
Molecular Weight | 278.04 g/mol |
IUPAC Name | iodomethyl phenyl carbonate |
Standard InChI | InChI=1S/C8H7IO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2 |
Standard InChI Key | YJQPPPJAQUHFES-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)OCI |
Introduction
Chemical and Physical Properties
Structural and Spectroscopic Data
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Molecular Formula:
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Molecular Weight: 278.04 g/mol
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SMILES Notation:
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InChI Key: YJQPPPJAQUHFES-UHFFFAOYSA-N.
The iodomethyl group confers electrophilic character, enabling nucleophilic substitution reactions, while the phenyl carbonate moiety contributes to stability and solubility in organic solvents .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
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Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | Not available | |
LogP (Partition Coefficient) | 2.8 (predicted) | |
Solubility | Soluble in polar aprotic solvents |
Synthesis Methods
Direct Carbonate Esterification
Iodomethyl phenyl carbonate is synthesized via the reaction of iodomethyl chloroformate with phenol under alkaline conditions:
This method yields moderate to high purity products but requires careful control of stoichiometry and temperature .
Alternative Pathways
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Transesterification: Exchange of alkoxy groups between carbonates (e.g., methyl phenyl carbonate and iodomethane) .
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Oxidative Carbonylation: Direct coupling of iodomethanol with phenyl carbonate precursors under catalytic conditions .
Table 2: Synthesis Optimization Parameters
Method | Conditions | Yield (%) |
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Chloroformate Route | 10°C, NaOH, Dichloromethane | 65–75 |
Transesterification | 60°C, KCO, DMF | 50–60 |
Applications in Industry and Research
Pharmaceutical Intermediates
Iodomethyl phenyl carbonate serves as a key intermediate in synthesizing potassium channel modulators (e.g., retigabine derivatives) . Its iodine atom facilitates radio-labeling for pharmacokinetic studies .
Polymer Chemistry
The compound is utilized in photoinitiated polymerization due to its ability to generate radicals under UV light, enabling crosslinking in resins .
Organic Synthesis
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Alkylating Agent: Reacts with amines and thiols to form carbamates and thiocarbonates .
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Photochemical Studies: Undergoes homolytic cleavage to produce iodomethyl radicals, which participate in chain reactions .
Recent Research Advances
Dual-Action Therapeutics
Ethynylphenyl carbonate derivatives, structurally related to iodomethyl phenyl carbonate, exhibit acetylcholinesterase inhibition (IC = 28–86 μM) and anti-inflammatory activity . These findings suggest potential in treating neurodegenerative diseases .
Photostability Improvements
Modifications to the carbonate backbone, such as fluorination, reduce dimerization under UV exposure, enhancing utility in optoelectronics .
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